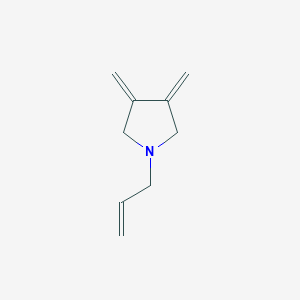
3,4-Dimethylidene-1-prop-2-enylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylidene-1-prop-2-enylpyrrolidine, also known as DPP, is a compound that has gained significant attention in the scientific community due to its potential for various applications. DPP is a bicyclic nitrogen-containing compound that is structurally similar to nicotine. It has been found to possess several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is not fully understood, but it is believed to involve the interaction of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine with various receptors in the body. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to bind to nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in a variety of physiological processes such as learning, memory, and attention. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has also been found to interact with other receptors, including the dopamine transporter (DAT) and the sigma-1 receptor.
Biochemical and physiological effects:
3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess several interesting biochemical and physiological effects. It has been found to enhance cognitive function and memory in animal models, possibly through its interaction with nAChRs. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has also been found to possess antioxidant properties, which may make it useful in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is its excellent charge transport properties, which make it an ideal candidate for use in organic electronics. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials have been found to possess high charge carrier mobilities, making them suitable for use in OFETs and OPVs. However, 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is a relatively complex molecule, and its synthesis can be challenging. Additionally, 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is not very soluble in common solvents, which can make it difficult to work with in the laboratory.
Future Directions
There are several areas of future research that could be explored with respect to 3,4-Dimethylidene-1-prop-2-enylpyrrolidine. One area of interest is the development of new synthetic methods for the production of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials. Another area of interest is the investigation of the potential use of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine and its interaction with various receptors in the body.
Synthesis Methods
The synthesis of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,5-dimethylfuran with methylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride to produce 3,4-Dimethylidene-1-prop-2-enylpyrrolidine. Other methods of synthesis have also been reported, including the use of various reagents such as lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess several interesting properties that make it a promising candidate for various applications. One of the most significant applications of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine is in the field of organic electronics. 3,4-Dimethylidene-1-prop-2-enylpyrrolidine has been found to possess excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 3,4-Dimethylidene-1-prop-2-enylpyrrolidine-based materials have also been investigated for use in organic light-emitting diodes (OLEDs).
properties
CAS RN |
176249-80-2 |
|---|---|
Product Name |
3,4-Dimethylidene-1-prop-2-enylpyrrolidine |
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3,4-dimethylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C9H13N/c1-4-5-10-6-8(2)9(3)7-10/h4H,1-3,5-7H2 |
InChI Key |
LSLJMKSDHJVIDC-UHFFFAOYSA-N |
SMILES |
C=CCN1CC(=C)C(=C)C1 |
Canonical SMILES |
C=CCN1CC(=C)C(=C)C1 |
synonyms |
Pyrrolidine, 3,4-bis(methylene)-1-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




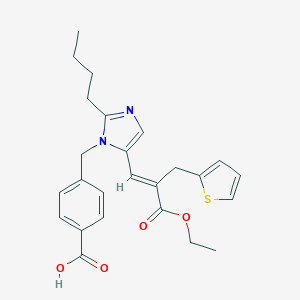
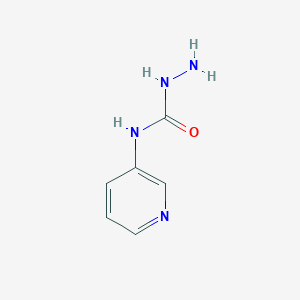
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)



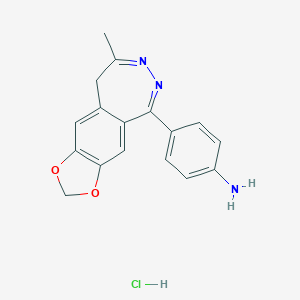
![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)
![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
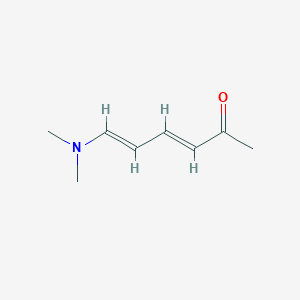

![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
